molecular formula C16H19NO4 B1214116 Norcocaine CAS No. 18717-72-1

Norcocaine

Katalognummer B1214116
CAS-Nummer: 18717-72-1
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: AYDBLCSLKNTEJL-RFQIPJPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norcocaine is a minor metabolite of cocaine . It is the only confirmed pharmacologically active metabolite of cocaine . The local anesthetic potential of norcocaine has been shown to be higher than that of cocaine .


Synthesis Analysis

Norcocaine used for research purposes is typically synthesized from cocaine . Several methods for the synthesis have been described . Norcocaine is synthesized in the liver due to microsomal mixed function oxidases .


Molecular Structure Analysis

The chemical formula of Norcocaine is C16H19NO4 . The Norcocaine molecule contains a total of 42 bonds. There are 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 aliphatic ester, 1 aromatic ester, 1 aliphatic secondary amine, and 1 Pyrrolidine .


Chemical Reactions Analysis

Cocaine is metabolised (mostly hepatically) into two main metabolites, ecgonine methyl ester and benzoylecgonine. Other metabolites include, for example, norcocaine and cocaethylene, both displaying pharmacological action .

Wissenschaftliche Forschungsanwendungen

Biotransformation in Rat Brain

Research has demonstrated that rat brain FAD-containing monooxygenase metabolizes norcocaine to N-hydroxynorcocaine. This is further oxidized to the nitroxyl free radical norcocaine nitroxide by rat brain cytochrome P-450. This process leads to the generation of superoxide and significant lipid peroxidation, highlighting the potential neurochemical impacts and mechanisms of norcocaine in brain tissue (Kloss, Rosen, & Rauckman, 2004).

Metabolism in Human Liver Microsomes

Studies have examined norcocaine formation in human liver microsomes, revealing considerable rates in both fetal and adult specimens. This research aids in understanding the enzyme metabolic clearance and the role of CYP3A in norcocaine formation, with implications for toxicity risk in cases of maternal cocaine abuse during pregnancy (Ladona et al., 2000).

Detection in Plasma

The development of a gas chromatographic-positive ion chemical ionization-mass spectrometric method has enabled the detection and quantitation of norcocaine in human plasma. This is particularly significant for monitoring norcocaine as a plasma metabolite of cocaine (Spanbauer et al., 2000).

Enzymatic Activity and Mutants of Human Butyrylcholinesterase

Research has characterized the kinetic parameters of human butyrylcholinesterase (BChE) and its mutants for norcocaine. This study provides insights into the enzymatic activity against norcocaine and the potential for using these enzymes for therapeutic purposes in cocaine abuse treatment (Zhan, Hou, Zhan, & Zheng, 2014).

Kinetic Characteristics in Liver Microsomes

The kinetics of norcocaine N-hydroxylation have been studied in both mouse and human liver microsomes, involving cytochrome P450 (CYP) enzymes. This research highlights the differences in reaction rates between species and the involvement of various CYP subfamilies, contributing to our understanding of the metabolic processes involving norcocaine (Pellinen et al., 2000).

Safety And Hazards

The LD50 of norcocaine has been studied in mice. When administered by the intraperitoneal route, the LD50 in mice was 40 mg/kg . The legal status of norcocaine is somewhat ambiguous. The US DEA does not list norcocaine as a controlled substance .

Eigenschaften

IUPAC Name

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10/h2-6,11-14,17H,7-9H2,1H3/t11-,12+,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDBLCSLKNTEJL-RFQIPJPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61585-22-6 (hydrochloride)
Record name Norcocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018717721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80912319
Record name Norcocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norcocaine

CAS RN

18717-72-1
Record name (-)-Norcocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18717-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norcocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018717721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norcocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norcocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORCOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SL7BR2M1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norcocaine
Reactant of Route 2
Reactant of Route 2
Norcocaine
Reactant of Route 3
Norcocaine
Reactant of Route 4
Norcocaine
Reactant of Route 5
Norcocaine
Reactant of Route 6
Norcocaine

Q & A

Q1: How does norcocaine exert its pharmacological effects?

A1: Norcocaine, like cocaine, acts as a potent sodium channel blocker, primarily targeting the open and inactivated states of sodium channels in various tissues, including the heart and brain []. This blockage disrupts neuronal signal transmission, contributing to its stimulant and local anesthetic properties [].

Q2: Is norcocaine more potent than cocaine in its pharmacological effects?

A2: While both cocaine and norcocaine are potent sodium channel blockers, research suggests that norcocaine exhibits greater potency in inducing convulsions, respiratory arrest [], and altering neurochemical, heart rate, and QRS interval responses compared to cocaine in rats [].

Q3: Does norcocaine contribute to the overall effects observed after cocaine administration?

A3: Yes, norcocaine, although a minor metabolite of cocaine, contributes to the overall pharmacological effects, particularly when alcohol is co-administered. Alcohol consumption leads to the formation of cocaethylene, another active metabolite, further complicating the pharmacological profile [].

Q4: How does the presence of alcohol influence norcocaine formation?

A4: Alcohol co-administration alters cocaine metabolism, leading to increased norcocaine formation and decreased benzoylecgonine production []. Additionally, alcohol consumption results in the formation of cocaethylene, another pharmacologically active metabolite, further complicating the overall pharmacological response [].

Q5: How is norcocaine metabolized in the body?

A5: Norcocaine undergoes further metabolism primarily via hepatic microsomal enzymes. It is N-hydroxylated to N-hydroxynorcocaine, a key step in the pathway leading to the formation of the potentially hepatotoxic metabolite, norcocaine nitroxide [, , , , ].

Q6: What are the pharmacokinetic differences between cocaine and norcocaine?

A7: Norcocaine generally exhibits a shorter half-life compared to cocaine. In mice, the half-life of norcocaine and its hydroxylated metabolite, N-hydroxynorcocaine, was found to be significantly longer in the DBA/2lbg strain, which is more susceptible to cocaine-induced hepatotoxicity, compared to the less susceptible C57BL/6lbg strain [].

Q7: How do the pharmacokinetic properties of norcocaine compare to benzoylecgonine?

A8: While both compounds exhibit biexponential decay after intravenous administration, benzoylecgonine displays a much smaller volume of distribution and clearance compared to norcocaine and cocaine. This suggests that benzoylecgonine may persist longer in the system [].

Q8: Does chronic cocaine use affect norcocaine pharmacokinetics?

A9: In chronic cocaine-treated dogs, brain levels of norcocaine and benzoylnorecgonine were higher compared to acutely treated animals. This suggests an altered metabolic profile with chronic exposure, potentially contributing to the development of tolerance or sensitization [].

Q9: Is norcocaine hepatotoxic?

A10: Yes, research indicates that norcocaine, particularly its metabolite norcocaine nitroxide, contributes significantly to cocaine-induced hepatotoxicity. Norcocaine nitroxide can induce oxidative stress and lipid peroxidation, leading to liver damage [, , , ].

Q10: What is the role of norcocaine nitroxide in cocaine-induced hepatotoxicity?

A11: Norcocaine nitroxide, formed through the N-oxidation of norcocaine, is a reactive free radical. It participates in futile redox cycling with its precursor, N-hydroxynorcocaine, consuming NADPH and generating reactive oxygen species, ultimately leading to oxidative stress and liver damage [, , ].

Q11: Does norcocaine exhibit toxicity in organs other than the liver?

A12: While liver toxicity is a primary concern, evidence suggests that norcocaine and its N-oxidative metabolites may also contribute to toxicity in other organs, such as the lungs, particularly in individuals who smoke cocaine ("crack") [].

Q12: Are there any gender differences in norcocaine-induced hepatotoxicity?

A13: Yes, studies in mice suggest that females exhibit greater resistance to cocaine-induced hepatotoxicity compared to males. This difference is attributed to higher plasma esterase (butyrylcholinesterase) activity in females, leading to faster cocaine metabolism and lower norcocaine levels [].

Q13: How is norcocaine detected and quantified in biological samples?

A14: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of norcocaine in various biological matrices, including plasma, urine, and hair [, , , , ]. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is also employed for this purpose [].

Q14: What are the challenges in differentiating norcocaine incorporation into hair from external contamination?

A15: Distinguishing norcocaine presence in hair due to active cocaine use versus external contamination poses a significant challenge in forensic toxicology. This is particularly difficult when the contaminating cocaine contains high levels of norcocaine, as it can confound interpretation [, , ].

Q15: Can the presence of norcocaine in hair be used as a definitive marker of cocaine consumption?

A16: While norcocaine presence in hair can be indicative of cocaine use, it is crucial to consider potential external contamination. Relying solely on norcocaine levels for confirmation might lead to false-positive results, especially in individuals exposed to cocaine-contaminated environments [, , ].

Q16: How does the chemical structure of norcocaine compare to cocaine?

A17: Norcocaine differs from cocaine by the absence of a methyl group on the nitrogen atom of the tropane ring. This seemingly small structural modification leads to significant differences in their pharmacological and toxicological profiles [, ].

Q17: Have any synthetic analogs of norcocaine been developed?

A18: Yes, several N-alkylated norcocaine derivatives have been synthesized and evaluated for their cocaine-like activity. These studies provide insights into the structure-activity relationships of cocaine analogs and their potential for therapeutic or research purposes [].

Q18: Are there any therapeutic applications of norcocaine?

A18: Currently, norcocaine itself does not have any approved therapeutic applications. Its potent pharmacological effects and potential for toxicity limit its use as a therapeutic agent.

Q19: Are there any ongoing research efforts to develop enzyme-based therapies for cocaine toxicity that target norcocaine?

A20: Yes, research is being conducted to develop efficient cocaine hydrolases, such as the mutant bacterial cocaine esterase (DM-CocE) and the highly efficient cocaine hydrolase CocH5-Fc(M6), which can hydrolyze not only cocaine but also its toxic metabolites like norcocaine. This approach aims to accelerate the breakdown of cocaine and its toxic metabolites, offering a potential treatment strategy for cocaine toxicity and overdose [, ].

  • Norcocaine is present in small amounts in coca leaves and can also be formed during the illicit manufacture of cocaine, particularly through the use of potassium permanganate (KMnO4) as an oxidizing agent [, ].
  • The presence of norcocaine in illicit cocaine samples varies greatly, with reported concentrations ranging from 0.01% to 3.70% [].
  • Studies in pigeons have shown that norcocaine fully generalizes to the discriminative stimulus effects of cocaine, indicating that it produces similar subjective effects in this species [].
  • Norcocaine, like cocaine, can constrict cerebral arterioles in newborn pigs, suggesting potential risks for cerebrovascular complications in neonates exposed to cocaine [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.